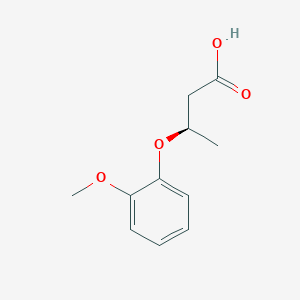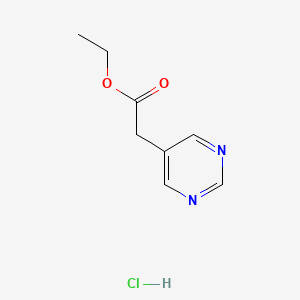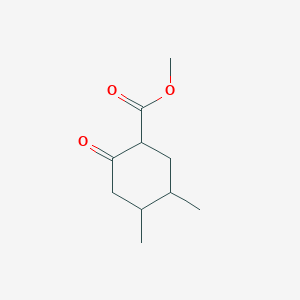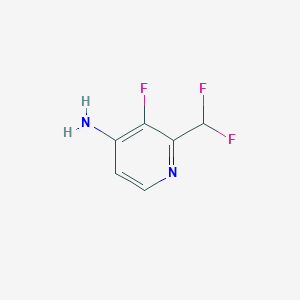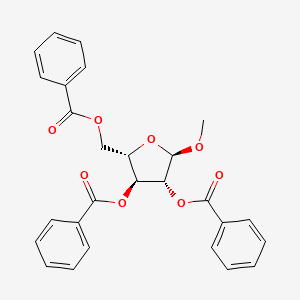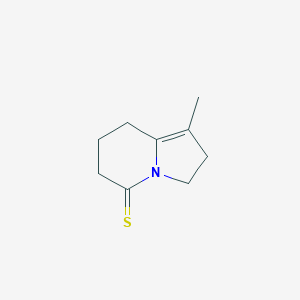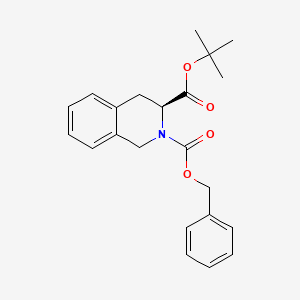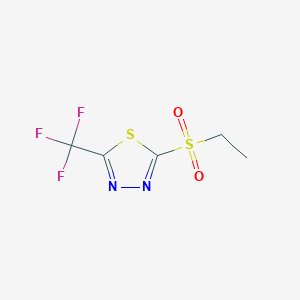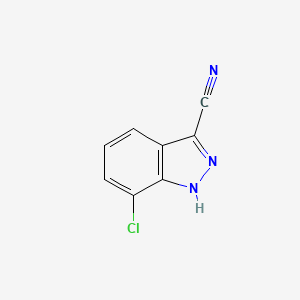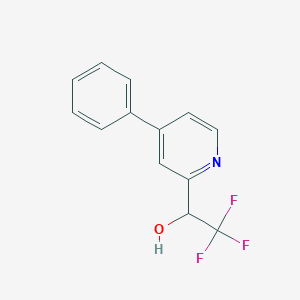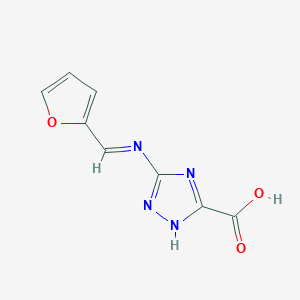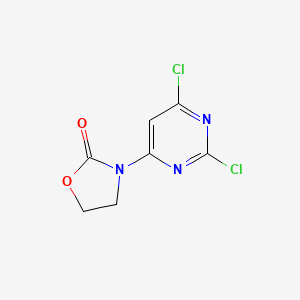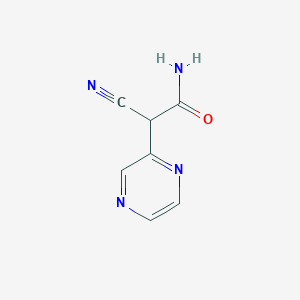
2-Cyano-2-(pyrazin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-2-(pyrazin-2-yl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic chemistry and their potential biological activities. The presence of both the cyano and acetamide functional groups makes this compound a valuable intermediate in the synthesis of various heterocyclic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(pyrazin-2-yl)acetamide typically involves the reaction of pyrazine-2-carboxylic acid with cyanoacetamide under specific conditions. One common method is the direct treatment of pyrazine-2-carboxylic acid with cyanoacetamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-2-(pyrazin-2-yl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Substitution Reactions: Often performed using nucleophiles like primary amines or thiols in the presence of a catalyst such as triethylamine.
Cyclization Reactions: These reactions may require heating and the use of a solvent like ethanol or acetonitrile.
Major Products Formed
Aplicaciones Científicas De Investigación
2-Cyano-2-(pyrazin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Cyano-2-(pyrazin-2-yl)acetamide is primarily based on its ability to interact with various biological targets. The cyano and acetamide groups can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the compound can undergo metabolic transformations to produce active metabolites that exert specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyanoacetamide: A simpler analog that lacks the pyrazinyl group.
2-Cyano-2-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-Cyano-2-(quinolin-2-yl)acetamide: Contains a quinoline ring, offering different electronic and steric properties.
Uniqueness
2-Cyano-2-(pyrazin-2-yl)acetamide is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and potential biological activities. The pyrazine ring can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s ability to interact with biological targets.
Propiedades
Fórmula molecular |
C7H6N4O |
|---|---|
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
2-cyano-2-pyrazin-2-ylacetamide |
InChI |
InChI=1S/C7H6N4O/c8-3-5(7(9)12)6-4-10-1-2-11-6/h1-2,4-5H,(H2,9,12) |
Clave InChI |
JYTFKUVZWPLSQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)C(C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


